![molecular formula C19H19FO2 B14320732 2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic Acid CAS No. 104761-62-8](/img/structure/B14320732.png)
2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a fluorinated tetrahydronaphthalene moiety attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where a fluorinated tetrahydronaphthalene derivative is reacted with a benzoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂), nitrating agents like nitric acid (HNO₃), and sulfonating agents like sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The fluorinated tetrahydronaphthalene moiety may interact with enzymes or receptors, modulating their activity. The benzoic acid core can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine hydrochloride
- 3-fluoro-4-{[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-1-yl)ethyl]benzoic acid
Uniqueness
2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic acid is unique due to its specific fluorinated tetrahydronaphthalene structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
104761-62-8 |
|---|---|
Formule moléculaire |
C19H19FO2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C19H19FO2/c1-12(15-8-4-5-9-16(15)19(21)22)17-10-13-6-2-3-7-14(13)11-18(17)20/h4-5,8-12H,2-3,6-7H2,1H3,(H,21,22) |
Clé InChI |
FOPUZNHKPBBERL-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1C(=O)O)C2=C(C=C3CCCCC3=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


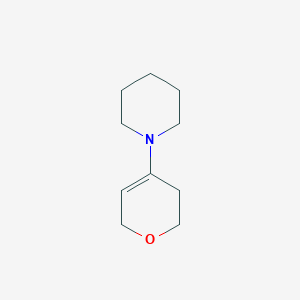
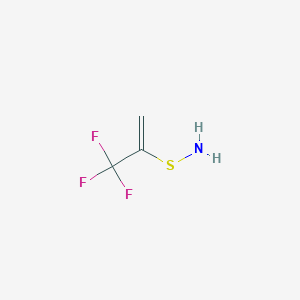
![3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine](/img/structure/B14320652.png)
![15-[2-(Prop-1-EN-1-YL)cyclopropyl]pentadeca-5,8,11,14-tetraenoic acid](/img/structure/B14320682.png)

![8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B14320704.png)
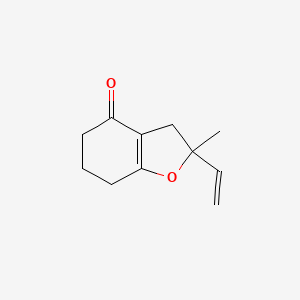
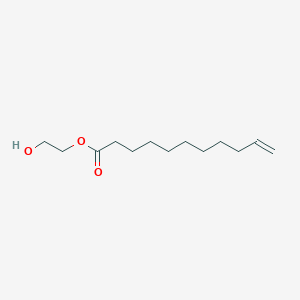


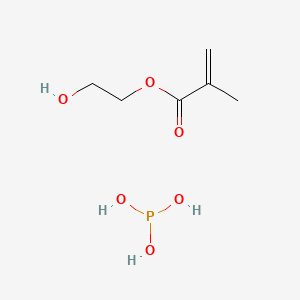

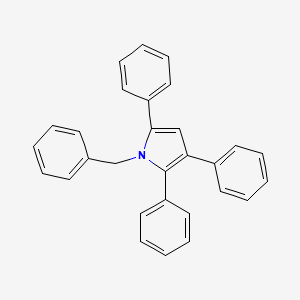
![1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14320748.png)
